3-(1'-Methyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-amine
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Overview
Description
3-(1’-Methyl-5-(trifluoromethyl)-1’H,2H-[3,4’-bipyrazol]-2-yl)propan-1-amine is a heterocyclic compound featuring a bipyrazole core with a trifluoromethyl group and a propan-1-amine side chain
Mechanism of Action
Target of Action
It is known that pyrazoles, which are part of the compound’s structure, are versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles, in general, exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are known to be precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .
Pharmacokinetics
The compound’s molecular weight is 27326, and it has a topological polar surface area of 617 . These properties can influence the compound’s bioavailability.
Result of Action
Changes in the structure of pyrazoles translate into changes in properties, which could potentially influence the biological activities of targets bearing a pyrazole moiety .
Action Environment
The compound’s properties, such as its molecular weight and topological polar surface area, could potentially influence its interaction with the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1’-Methyl-5-(trifluoromethyl)-1’H,2H-[3,4’-bipyrazol]-2-yl)propan-1-amine typically involves the following steps:
Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the reaction of methyl hydrazine hydrochloride with appropriate pyrazole derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via lithiation followed by trapping with electrophiles.
Attachment of the Propan-1-amine Side Chain: The final step involves the reaction of the bipyrazole intermediate with propan-1-amine under suitable conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(1’-Methyl-5-(trifluoromethyl)-1’H,2H-[3,4’-bipyrazol]-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Scientific Research Applications
3-(1’-Methyl-5-(trifluoromethyl)-1’H,2H-[3,4’-bipyrazol]-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 3-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol
- 3-(1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl)propan-1-amine
Uniqueness
3-(1’-Methyl-5-(trifluoromethyl)-1’H,2H-[3,4’-bipyrazol]-2-yl)propan-1-amine is unique due to its bipyrazole core and the presence of both a trifluoromethyl group and a propan-1-amine side chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[5-(1-methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N5/c1-18-7-8(6-16-18)9-5-10(11(12,13)14)17-19(9)4-2-3-15/h5-7H,2-4,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZYNBJVMRLSAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NN2CCCN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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